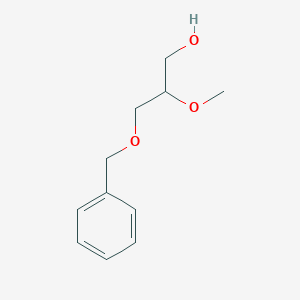

1-O-Benzyl-2-O-methylglycerol

Description

Contextualization within Glycerol (B35011) Derivatives Research

Glycerol, a simple polyol, serves as a readily available and inexpensive starting material for the synthesis of a wide array of valuable chemicals. The field of glycerol derivatives research focuses on modifying the three hydroxyl groups of the glycerol backbone to create new molecules with specific properties and applications. These derivatives are integral to industries such as pharmaceuticals, cosmetics, and food science. mdpi.com

1-O-Benzyl-2-O-methylglycerol fits into this context as a strategically protected glycerol derivative. The benzyl (B1604629) and methyl ethers serve as protecting groups, allowing for selective reactions at the remaining free hydroxyl group. This selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high precision. Research into glycerol ethers, such as this compound, is driven by the need for advanced intermediates in the production of fine chemicals and pharmaceuticals. mdpi.com

Significance as a Versatile Intermediate in Organic Synthesis

The significance of this compound lies in its role as a versatile intermediate. ontosight.ai Its structure contains both a permanent protecting group (methyl) and a temporary one (benzyl), which can be selectively removed under different reaction conditions. This differential protection is crucial for the stepwise assembly of complex molecules.

For instance, the benzyl group can be removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups, while the methyl ether is more robust. nih.govbeilstein-journals.org This allows chemists to unmask the primary hydroxyl group at a specific stage of a synthetic sequence, enabling further transformations at that position. This level of control is essential in the synthesis of stereochemically defined compounds, where the spatial arrangement of atoms is critical to the molecule's function.

The applications of this intermediate are extensive and include the synthesis of:

Pharmaceuticals: It serves as a precursor for various biologically active molecules, including potential drug candidates. ontosight.ai

Ether Lipids: This compound is a key starting material in the synthesis of natural and analog ether lipids, which are important for their structural roles and biological functions in living organisms. nih.govbeilstein-journals.org

Chiral Building Blocks: Due to its defined stereochemistry, it is used to introduce chirality into larger molecules, a critical aspect of drug design and development.

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A primary focus has been on the development of efficient and stereoselective synthetic routes to the compound itself. Various methods have been explored, often starting from readily available chiral precursors like D-mannitol or employing techniques such as asymmetric dihydroxylation to establish the desired stereochemistry. nih.govlookchem.com

Another significant research avenue is its application in the total synthesis of natural products and their analogs. Chemists have utilized this compound as a reliable building block to construct complex molecular architectures. For example, it has been instrumental in the synthesis of specific ether lipids and their derivatives. nih.gov

Furthermore, ongoing research continues to explore new applications for this versatile intermediate. This includes its use in the development of novel materials and its incorporation into more complex molecular systems with unique properties. The continuous refinement of synthetic methodologies and the discovery of new applications ensure that this compound will remain a relevant and important compound in the field of organic chemistry.

| Property | Value |

| Chemical Formula | C11H16O3 |

| Synonyms | 1-Propanol, 2-methoxy-3-(phenylmethoxy)-, (+-)-; this compound; 1-B-2-MG |

| Class | Glycerol Derivative |

| Key Functional Groups | Benzyl ether, Methyl ether, Primary alcohol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121348-74-1 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-methoxy-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C11H16O3/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |

InChI Key |

XWFZEOQPMROJSH-UHFFFAOYSA-N |

SMILES |

COC(CO)COCC1=CC=CC=C1 |

Canonical SMILES |

COC(CO)COCC1=CC=CC=C1 |

Synonyms |

1-B-2-MG 1-O-benzyl-2-O-methylglycerol |

Origin of Product |

United States |

Synthetic Methodologies for 1 O Benzyl 2 O Methylglycerol

Regioselective Synthesis Approaches

More modern synthetic strategies aim to reduce the number of protection-deprotection steps by employing regioselective catalysts and reaction conditions that favor the modification of a specific hydroxyl group.

The direct, selective benzylation of one of glycerol's primary hydroxyl groups is an attractive, atom-economical approach. Heterogeneous catalysts are particularly useful for this purpose, facilitating easier separation and potential recycling. mdpi.comdntb.gov.ua Studies have shown the effectiveness of solid acid catalysts for the etherification of glycerol (B35011) with benzyl (B1604629) alcohol. researchgate.net

One such system employs a cesium-exchanged dodecatungstophosphoric acid supported on K-10 clay (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10). mdpi.comresearchgate.net This catalyst has demonstrated high glycerol conversion with significant selectivity towards mono-benzyl glycerol ether (MBGE) over di-benzyl glycerol ether (DBGE). mdpi.comresearchgate.net The reaction is typically performed under solvent-free conditions at elevated temperatures. The primary product is the α-monoether (1-O-benzylglycerol), resulting from the higher reactivity of the primary hydroxyl groups. mdpi.com

| Catalyst | Temperature (°C) | Glycerol:Benzyl Alcohol Mole Ratio | Glycerol Conversion (%) | MBGE Selectivity (%) | Reference |

| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 150 | 1:3 | 48 | 76 | mdpi.com |

| Amberlyst-15 | 150 | 1:3 | 35 | 68 | mdpi.com |

| 20% w/w DTP/K-10 | 150 | 1:3 | 28 | 65 | mdpi.com |

| UDCaT-4 | 150 | 1:3 | 19 | 60 | mdpi.com |

| Table 1: Comparison of various solid acid catalysts in the solvent-free benzylation of glycerol. mdpi.com |

Regioselective alkylation, including methylation, can also be achieved using specific catalytic systems, targeting either the primary or secondary hydroxyl groups. The synthesis of monoalkyl glyceryl ethers (MAGEs) is of significant interest, and methods have been developed to favor the formation of 1-O-alkyl ethers. nih.gov

Catalytic reductive alkylation of glycerol with aldehydes in the presence of a catalyst like Palladium on carbon (Pd/C) and a Brønsted acid co-catalyst under hydrogen pressure yields 1-O-alkyl glycerol ethers with high selectivity. rsc.org A similar approach using carboxylic acids instead of aldehydes has also been successful. nih.gov

For selective methylation, a novel approach utilizes sub- or supercritical methanol (B129727) in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This method has been shown to regioselectively produce 3-methoxypropan-1,2-diol (the primary monomethyl ether of glycerol) in moderate yields. nih.gov The mechanism involves the direct O-methylation under these specific conditions, providing a greener alternative to traditional methods.

| Base | Temperature (°C) | Time (h) | Glycerol Conversion (%) | 3-methoxy-1,2-propanediol Yield (%) | Reference |

| K₂CO₃ | 220 | 15 | 63 | 39 | nih.gov |

| Cs₂CO₃ | 220 | 15 | 58 | 35 | nih.gov |

| Na₂CO₃ | 220 | 15 | 32 | 19 | nih.gov |

| Li₂CO₃ | 220 | 15 | 15 | 9 | nih.gov |

| Table 2: Effect of different carbonate bases on the selective O-methylation of glycerol in subcritical methanol. nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions to produce complex molecules with high stereoselectivity. nih.gov This approach is particularly valuable for creating enantiomerically pure compounds like the derivatives of 2-methylglycerol. acs.org The synthesis of O-glycans, for instance, often occurs stepwise in nature, a process that can be mimicked in the lab using specific enzymes for sequential additions. nih.gov

A key strategy in producing optically active synthons is the enzymatic resolution of a racemic mixture. researchgate.net Biocatalytic resolution via transesterification is a promising technique for obtaining enantiomerically pure products. nih.gov For glycerol derivatives, lipases are commonly employed for the asymmetric hydrolysis of prochiral precursors. In one study, the enzymatic hydrolysis of 1,3-di-O-acetyl-2-O-benzylglycerol was performed using lipase (B570770) P at a low temperature (0°C). researchgate.net This reaction yielded (R)-1-O-acetyl-2-O-benzylglycerol with a high enantiomeric excess (93-95% ee) and a chemical yield of 87% at a 3.7% substrate concentration. researchgate.net

Another powerful chemoenzymatic method is the asymmetric dihydroxylation of olefins. lookchem.com This reaction, often using osmium tetroxide with a chiral ligand, can convert simple olefins into enantiomerically enriched diols, which serve as crucial precursors for substituted glycerols. lookchem.com For example, the asymmetric dihydroxylation of aryl allyl ether using AD-mix reagents can generate substituted glycerols in high enantiomeric purity. lookchem.com These methods integrate chemical steps, such as the introduction of protecting groups, with highly selective enzymatic or catalytic steps to construct chiral building blocks efficiently. acs.orglookchem.com

Gram-Scale Synthesis Strategies

The successful laboratory-scale synthesis of chiral building blocks necessitates the development of robust methods that can be scaled up to produce gram-level quantities for further applications. Several strategies have been reported for the gram-scale synthesis of precursors to 1-O-benzyl-2-O-methylglycerol.

Furthermore, modifications to existing protocols have been developed to make them more suitable for large-scale preparations. For instance, a modified asymmetric dihydroxylation procedure was developed to synthesize 1-O-benzyl-sn-glycerol without the need for prohibitively large volumes of solvents, which would otherwise be required for mechanical stirring in large-scale reactions. lookchem.com In this modified method, 0.2 mol of an allyl ether was successfully dihydroxylated in just 400 mL of a tert-butyl alcohol/water mixture, demonstrating its applicability to multigram syntheses of important C3 synthons. lookchem.com

Optimization of Reaction Parameters and Catalyst Efficacy

The efficiency and selectivity of synthesizing glycerol ethers are highly dependent on reaction conditions and the choice of catalyst. The etherification of glycerol with benzyl alcohol in a solvent-free system has been studied to optimize these parameters for the production of mono-benzyl glycerol ether (MBGE), a direct precursor to the target compound. mdpi.comresearchgate.netdntb.gov.ua

A key aspect of this optimization is the screening of various solid acid catalysts to identify the most effective one. mdpi.comresearchgate.net The efficacy of several catalysts was compared, with a focus on glycerol conversion and selectivity towards MBGE.

| Catalyst | Glycerol Conversion (%) | Selectivity for MBGE (%) | Reaction Conditions |

|---|---|---|---|

| 20% w/w Cs2.5H0.5PW12O40/K-10 | 48 | 76 | 150 °C, 4 h, 1:3 glycerol to benzyl alcohol mole ratio, 0.03 g/cm³ catalyst loading |

| Amberlyst-15 | - | - | |

| 20% w/w DTP/K-10 | - | - | |

| UDCaT-4 | - | - |

Table 1: Comparison of different solid acid catalysts for the benzylation of glycerol. The 20% w/w Cs2.5H0.5PW12O40/K-10 catalyst showed the highest conversion and selectivity. mdpi.comresearchgate.net (Note: Specific conversion and selectivity values for other catalysts were not detailed in the source).

The study identified 20% w/w Cs2.5H0.5PW12O40/K-10, a clay-supported modified heteropolyacid, as the most effective catalyst, showing a 48% conversion of glycerol with 76% selectivity for MBGE under the tested conditions. mdpi.comresearchgate.net The superior performance was attributed to its surface morphology, acid strength, and pore size distribution. researchgate.net

Further optimization of reaction parameters using the best-performing catalyst involved studying the effect of temperature, catalyst loading, and the molar ratio of reactants.

Effect of Temperature: Increasing the temperature generally leads to higher conversion rates.

Effect of Mole Ratio: The molar ratio of glycerol to benzyl alcohol was varied to maximize the yield of the desired mono-ether product while minimizing the formation of di-benzyl glycerol ether (DBGE). mdpi.comresearchgate.net

Effect of Catalyst Loading: The amount of catalyst was optimized to ensure a high reaction rate without unnecessary excess. researchgate.net

The apparent activation energy for the reaction was calculated to be 18.84 kcal/mol. mdpi.comdntb.gov.ua The reusability of the catalyst was also studied to confirm its stability and potential for industrial application. researchgate.net

Chemical Transformations and Reaction Mechanisms of 1 O Benzyl 2 O Methylglycerol

Role in Nucleophilic Substitution Reactions

The primary hydroxyl group at the C-3 position of 1-O-Benzyl-2-O-methylglycerol is the principal site for nucleophilic substitution reactions. For the hydroxyl group, which is a poor leaving group, to be substituted, it must first be converted into a more reactive group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

Once activated, the carbon at the C-3 position becomes electrophilic and susceptible to attack by a wide range of nucleophiles in an SN2 reaction. beilstein-journals.org This substitution occurs with an inversion of configuration at the reaction center, a key feature of the SN2 mechanism. beilstein-journals.org For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, while reaction with a benzoate (B1203000) salt can form a benzoate ester. beilstein-journals.org The general mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a single concerted step. rammohancollege.ac.in

The benzyl (B1604629) group in the molecule can also influence nucleophilic substitution reactions. While the primary reactions occur at the glycerol (B35011) backbone, the benzyl group itself can stabilize transition states through conjugation with its π system. spcmc.ac.in This effect is particularly relevant if substitution were to occur at the benzylic carbon, promoting both SN1 and SN2 pathways depending on the conditions. spcmc.ac.in In the context of this compound, the stability of the benzyl group allows it to serve effectively as a protecting group while transformations are carried out at other positions.

A practical example of nucleophilic substitution is seen in the synthesis of ether lipids, where a glycerol derivative is first converted to a mesylate, which is then displaced by a nucleophile like sodium azide or a benzoate anion to form new derivatives with inverted stereochemistry. beilstein-journals.org

Oxidation Reactions

The functional groups of this compound offer several sites for oxidation reactions. The primary alcohol at the C-3 position can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

For a controlled oxidation to the aldehyde, methods utilizing reagents such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are common. A more modern and selective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like (diacetoxyiodo)benzene (B116549) (BAIB). mdpi.com This biphasic system efficiently converts primary alcohols to their corresponding uronic acids (carboxylic acids) in the context of sugar chemistry, a transformation that is directly applicable to glycerol derivatives. mdpi.com

The benzyl ether at the C-1 position can also be targeted for oxidative cleavage. This deprotection strategy is useful for unmasking the primary alcohol at C-1. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving para-methoxybenzyl (PMB) ethers, a similar protecting group, and ceric ammonium (B1175870) nitrate (B79036) (CAN) is used to remove 4-methoxyphenyl (B3050149) groups, demonstrating a pathway for oxidative deprotection of aryl ethers on the glycerol backbone. lookchem.combeilstein-journals.org The oxidation of a phosphite (B83602) intermediate to a phosphate (B84403) using meta-chloroperoxybenzoic acid (m-CPBA) is another relevant oxidative transformation in the synthesis of phospholipid analogues from glycerol backbones. beilstein-journals.org

The following table summarizes potential oxidation reactions for this compound and its derivatives.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |

| Primary Alcohol (-CH₂OH) | TEMPO / BAIB | Carboxylic Acid (-COOH) | mdpi.com |

| Primary Alcohol (-CH₂OH) | PCC or Dess-Martin Periodinane | Aldehyde (-CHO) | N/A |

| Benzyl Ether | CAN (for aryl ethers) | Alcohol (-OH) | lookchem.com |

| Benzyl Ether | DDQ (for PMB ethers) | Alcohol (-OH) | beilstein-journals.org |

| Phosphite | m-CPBA | Phosphate | beilstein-journals.org |

Reduction Reactions

Reduction reactions are fundamental to the manipulation of this compound, particularly for the removal of the benzyl protecting group. The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. beilstein-journals.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. beilstein-journals.orgnih.gov The process reduces the benzyl group, releasing toluene (B28343) and revealing the free primary hydroxyl group at the C-1 position. This deprotection is a critical step in many synthetic routes, allowing for further modification at this position or yielding the final target molecule, 2-O-methylglycerol. beilstein-journals.org

Other reducible functional groups can be introduced onto the molecule. For example, if an azide group is introduced via nucleophilic substitution, it can be subsequently reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Similarly, ester functionalities can be reduced to alcohols using strong reducing agents like LiAlH₄. beilstein-journals.org

Reductive cleavage is also employed for opening acetal (B89532) protecting groups. For instance, a benzylidene acetal can be regioselectively opened using borane-tetrahydrofuran (B86392) complex (BH₃·THF) to yield a free hydroxyl group and a benzyl ether. mdpi.com

The table below outlines key reduction reactions applicable to derivatives of this compound.

| Starting Functional Group/Structure | Reagent(s) | Resulting Functional Group/Structure | Reference |

| Benzyl Ether (-O-Bn) | H₂, Pd/C | Alcohol (-OH) | beilstein-journals.orgnih.gov |

| Benzylidene Acetal | BH₃·THF, TMSOTf | Hydroxyl group and Benzyl ether | mdpi.com |

| Ester (-COOR) | LiAlH₄ | Alcohol (-CH₂OH) | beilstein-journals.org |

| Azide (-N₃) | LiAlH₄ or H₂/Pd | Amine (-NH₂) | beilstein-journals.org |

Acetal Migration and Isomerization Phenomena in Glycerol Derivatives

Glycerol derivatives are prone to isomerization reactions, particularly acyl and acetal migration, which can complicate synthetic strategies if not carefully controlled. nih.govresearchgate.net Acyl migration is a significant phenomenon observed in partially acylated glycerols, especially under conditions where a free hydroxyl group is adjacent to an ester.

In a closely related compound, 1,3-di-O-benzyl-2-O-acylglycerol, it was found that during catalytic hydrogenation to remove the benzyl groups, the acyl group at the C-2 position can migrate to the newly formed primary alcohol at the C-1 position. nih.gov This intramolecular transesterification is catalyzed by trace amounts of acid or base and is driven by the formation of a more stable primary ester from a secondary ester. This phenomenon highlights a potential pitfall in the deprotection of glycerol derivatives; similar migration could occur in derivatives of this compound if an acyl group were present at C-3 during the debenzylation at C-1.

The principles of isomerization are also well-documented in the context of cyclic acetals of glycerol, such as benzylidene glycerols. cdnsciencepub.com Under acidic conditions, an equilibrium is established between different isomeric forms. For example, 1,2-O-benzylidene glycerol can isomerize to the more stable 1,3-O-benzylidene glycerol. cdnsciencepub.com The stability of these isomers is influenced by factors like ring strain and non-bonded interactions. The 1,3-acetals (forming a six-membered ring) are generally more stable than the 1,2-acetals (forming a five-membered ring). cdnsciencepub.com These studies on acetal migration underscore the lability of protecting groups on the glycerol backbone and the importance of carefully selecting reaction conditions to prevent unwanted isomerization. researchgate.netcdnsciencepub.com

Stereochemical Control in Reactions Involving the Glycerol Backbone

Achieving stereochemical control is paramount in the synthesis of biologically active molecules derived from glycerol. The specific stereoisomer of this compound used as a starting material dictates the absolute configuration of the final product. Several strategies have been developed to access enantiomerically pure glycerol derivatives and maintain stereochemical integrity throughout a synthetic sequence. lookchem.comnih.gov

One powerful approach is to begin with a chiral precursor from the "chiral pool." Materials like D-mannitol, L-serine, or L-ascorbic acid provide a pre-defined stereochemical framework that can be elaborated into specific glycerol derivatives. lookchem.comgoogle.com For example, D-mannitol can be converted through a series of steps into (S)-1-O-octadecylglycerol, controlling the stereocenter at C-2 of the glycerol backbone. nih.gov

Asymmetric synthesis techniques offer another route to stereocontrol. The Sharpless asymmetric dihydroxylation is a highly effective method for converting allyl ethers into chiral diols with high enantioselectivity. lookchem.com For instance, applying this reaction to allyl 4-methoxyphenyl ether using AD-mix-α or AD-mix-β allows for the synthesis of either enantiomer of 1-O-(4-methoxyphenyl)-sn-glycerol, which can then be converted to the corresponding 1-O-benzyl-sn-glycerol. lookchem.com Similarly, the Sharpless asymmetric epoxidation of allyl alcohol produces chiral glycidol (B123203) derivatives, which are versatile building blocks for stereocontrolled syntheses. nih.govuah.es

Once a stereocenter is established, it can direct the stereochemical outcome of subsequent reactions. The existing chiral environment of the glycerol backbone influences the trajectory of incoming reagents, leading to diastereoselective transformations. Furthermore, the strategic placement of protecting groups can influence reactivity and stereoselectivity. For example, in glycosylation reactions, an acyl protecting group at the C-2 position can participate in the reaction to ensure the formation of a 1,2-trans glycosidic linkage. nih.gov In cases where a 1,2-cis linkage is desired, a non-participating group like a benzyl ether is used, and other strategies, such as the use of a chiral auxiliary, can be employed to enforce the desired stereochemical outcome. nih.govd-nb.info

The table below summarizes key strategies for achieving stereochemical control in syntheses involving the glycerol backbone.

| Strategy | Description | Example Application | Reference(s) |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Synthesis of glycerol derivatives from D-mannitol or L-serine. | lookchem.comnih.govgoogle.com |

| Asymmetric Catalysis | Employs chiral catalysts to create stereocenters from prochiral substrates. | Sharpless asymmetric dihydroxylation of allyl ethers to form chiral diols. | lookchem.comuah.es |

| Substrate Control | An existing stereocenter on the substrate directs the stereochemistry of a new center. | Regio- and stereoselective opening of a chiral epoxide derived from glycidol. | nih.gov |

| Neighboring Group Participation | A nearby functional group (e.g., an ester) participates in the reaction to control stereochemistry. | Formation of 1,2-trans glycosides using a C-2 acyl protecting group. | nih.gov |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. | Use of an (S)-(phenylthiomethyl)benzyl auxiliary at C-2 to form 1,2-cis-glycosides. | nih.gov |

Advanced Derivatives and Analogues of 1 O Benzyl 2 O Methylglycerol

Synthesis of Ether Glycerolipids and Related Structures

1-O-Benzyl-2-O-methyl-rac-glycerol serves as a pivotal intermediate in the synthesis of saturated 1-O-alkyl-2-O-methyl-rac-glycerolipids. nih.gov A key synthetic strategy involves the reductive cleavage of 2-O-methyl-1,3-O,O-benzylideneglycerol using a borane-tetrahydrofuran (B86392) complex (BH3•THF). This reaction yields 1-O-benzyl-2-O-methyl-rac-glycerol, which can then be readily converted into various 1-O-alkyl-2-O-methyl-rac-glycerol derivatives. nih.gov This pathway provides a facile route to a class of ether glycerolipids that includes compounds with potential antineoplastic properties. nih.gov

The synthesis of more complex ether lipids, such as the anticancer agent Edelfosine (1-O-octadecyl-2-O-methylglycero-3-phosphocholine), highlights the importance of controlling substitutions at each position of the glycerol (B35011) backbone. beilstein-journals.orgnih.gov While synthetic routes to Edelfosine may start from different precursors, the underlying principles of sequential protection, alkylation, and functionalization are shared with syntheses involving 1-O-Benzyl-2-O-methylglycerol. beilstein-journals.orgnih.gov These syntheses underscore the modular approach enabled by such intermediates, allowing for the construction of ether lipids with specific alkyl chains at the sn-1 position, a methyl group at sn-2, and a variety of head groups at the sn-3 position.

Preparation of Functionalized Glycerol Ethers as Synthetic Intermediates

The utility of this compound extends to its role in preparing other functionalized glycerol ethers that serve as secondary intermediates in multi-step syntheses. The benzyl (B1604629) group at the sn-1 position acts as a stable protecting group, allowing for selective chemical manipulation of the hydroxyl group at the sn-3 position.

A closely related compound, 1-O-benzyl-sn-glycerol, is employed as a chiral precursor in chemoenzymatic strategies to build complex triacylglycerol (TAG) structures. nih.gov In these schemes, the sn-1 benzyl ether allows for lipase-promoted regioselective acylation at the other positions of the glycerol backbone. nih.gov This principle is directly applicable to this compound, where the presence of the benzyl and methyl ethers directs further functionalization, such as phosphorylation or acylation, to the free sn-3 hydroxyl group. This creates a new set of functionalized intermediates for constructing phospholipids (B1166683) or other glycerolipid analogues.

The table below outlines a representative synthetic pathway demonstrating the role of this compound as a key intermediate.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 2-O-methyl-1,3-O,O-benzylideneglycerol | BH3•THF complex | This compound | Reductive cleavage to create the key intermediate. nih.gov |

| 2 | This compound | Alkyl halide, Base | 1-O-Benzyl-2-O-methyl-3-O-alkyl-glycerol | Alkylation of the free sn-3 hydroxyl group. |

| 3 | 1-O-Benzyl-2-O-methyl-3-O-alkyl-glycerol | H₂, Pd/C | 1-O-Alkyl-2-O-methylglycerol | Removal of the benzyl protecting group to yield the final product. |

Analogues with Modified Glycerol Backbones or Ether Linkages

Analogues of this compound are synthesized to explore structure-activity relationships and to create molecules with tailored physicochemical properties. These modifications can involve altering the ether-linked groups or changing their positions on the glycerol backbone.

A primary class of analogues is the 1-O-alkyl-2-O-methyl-rac-glycerols, which are directly synthesized from this compound. nih.gov This conversion is typically achieved through catalytic hydrogenolysis, where the benzyl group is cleaved, followed by alkylation at the newly freed sn-1 position, or by first alkylating the sn-3 position and then removing the benzyl group. This allows for the introduction of a wide variety of saturated and unsaturated alkyl chains at the sn-1 position, creating a library of ether lipid analogues. nih.gov The synthesis of 1-O-alkyl glycerol ethers is a significant area of research, with methods including the reductive alkylation of glycerol with linear aldehydes to achieve high selectivity for the sn-1 position. rsc.org

The biological activity and metabolic fate of glycerolipids are highly dependent on the specific arrangement of substituents at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. tennessee.eduvu.nlnih.gov Therefore, the synthesis of positional isomers of this compound and its derivatives is of significant interest.

sn-1 and sn-3 Positions: Pancreatic lipase (B570770) preferentially hydrolyzes ester bonds at the sn-1 and sn-3 positions, leaving the sn-2 position intact. nih.gov In ether lipids, the ether bond at sn-1 is resistant to this hydrolysis. Synthesizing analogues where the benzyl ether is at sn-2 (2-O-Benzylglycerol) creates a molecule with different metabolic stability and physical properties. sigmaaldrich.com

sn-2 Position: The substituent at the sn-2 position can create a chiral center, and this stereochemistry is crucial for biological recognition. tennessee.edu While the methyl group in this compound is small, replacing it with larger alkyl or acyl groups can significantly alter the molecule's properties. During the synthesis of related compounds, such as 1,3-di-O-benzyl-2-O-acylglycerol, acyl groups have been observed to migrate from the sn-2 to the sn-1 position during debenzylation, highlighting the potential for positional rearrangement under certain reaction conditions. nih.gov The properties of triacylglycerols, such as melting point, are significantly influenced by whether a given fatty acid is located at the sn-2 or the sn-1/3 positions. mdpi.com

Application in Prodrug Synthesis Design

The chemical features of benzyl-protected glycerol ethers make them excellent scaffolds for the design of lipid-based prodrugs. nih.gov Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy used to overcome issues like poor solubility, instability, or low bioavailability. ijpcbs.comresearchgate.net

A chemoenzymatic approach using the closely related precursor 1-O-benzyl-sn-glycerol demonstrates this application clearly. nih.gov In this strategy, the benzyl ether at the sn-1 position serves as a robust protecting group. This allows for the regioselective attachment of a drug molecule (e.g., ibuprofen, naproxen) to the sn-3 position and a fatty acid to the sn-2 position, often using lipases to ensure specificity. The resulting triacylglycerol structure masks the active drug. After administration, metabolic processes would cleave the ester bonds, releasing the active drug. The final step in the synthesis of such a prodrug would be the removal of the benzyl protecting group. This design leverages the metabolic pathways of lipids to control drug release and improve its pharmacokinetic profile. nih.gov

The table below summarizes the key structural features of this compound and its analogues.

| Compound/Class | sn-1 Substituent | sn-2 Substituent | sn-3 Substituent | Key Feature |

| This compound | Benzyl ether | Methyl ether | Hydroxyl | Key synthetic intermediate. nih.gov |

| 1-O-Alkyl-2-O-methylglycerol | Alkyl ether | Methyl ether | Hydroxyl | Derivative with variable alkyl chain. nih.gov |

| 2-O-Benzylglycerol | Hydroxyl | Benzyl ether | Hydroxyl | Positional isomer with altered properties. sigmaaldrich.com |

| TAG Prodrug Analogue | Benzyl ether (protected) | Fatty acyl group | Drug-acyl group | Prodrug design scaffold. nih.gov |

Role in Complex Molecule Synthesis

Building Block for Chiral Compounds

As a derivative of glycerol (B35011), 1-O-Benzyl-2-O-methylglycerol serves as a foundational chiral building block. The concept of "chiral pool synthesis" involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. Glycerol derivatives are classic examples of such precursors. The synthesis of chiral compounds often relies on the precise manipulation of functional groups on a pre-existing stereocenter. The protected nature of the C1 and C2 hydroxyls in this compound directs any modification to the C3 position, ensuring that the stereochemical integrity of the C2 center is maintained throughout the synthetic sequence. This controlled reactivity is fundamental to building complex chiral molecules where multiple stereocenters must be correctly established.

Intermediate in Pharmaceutical Synthesis

Protected glycerol scaffolds are crucial intermediates in the pharmaceutical industry. While direct examples involving this compound are not prevalent in published literature, the role of its analogs is well-documented. For instance, the closely related compound 1-O-octadecyl-2-O-benzyl-sn-glycerol is a key intermediate in the synthesis of V2043, an orally bioavailable phosphodiester prodrug of the antiviral agent Remdesivir (GS-441524). mdpi.comescholarship.org In this synthesis, the glycerol backbone acts as a linker, and the specific substitution at the C2 position with a benzyl (B1604629) group is critical for the final compound's biological activity and metabolic stability. escholarship.org This highlights the importance of the 2-O-ether functionality on the glycerol scaffold in drug design.

The general class of mono-benzyl glycerol ethers (MBGEs) are also recognized as valuable intermediates for various valuable products, including compounds with potential as α and β adrenergic blocking agents. biosynth.com This underscores the utility of the benzylated glycerol motif in creating pharmacologically active molecules.

Table 1: Examples of Related Glycerol Derivatives in Pharmaceutical Synthesis

| Compound | Pharmaceutical Application |

|---|---|

| 1-O-octadecyl-2-O-benzyl-sn-glycerol | Intermediate for oral Remdesivir prodrug (V2043) mdpi.comescholarship.org |

Precursor for Agrochemicals and Specialty Chemicals

The applications of glycerol derivatives extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Mono-benzyl glycerol ethers (MBGEs) have been identified as intermediates in the synthesis of agents with anti-microbial activity, a property relevant to the development of certain agrochemicals like fungicides or bactericides. biosynth.com

Furthermore, the etherification of glycerol is a significant industrial process for creating value-added chemicals from biodiesel-derived crude glycerol. biosynth.com Methylated glycerol ethers, such as 3-methoxypropan-1,2-diol (a structural isomer of 2-O-methylglycerol), are explored as green solvents and fuel additives, which are important classes of specialty chemicals. The synthesis of these compounds involves the selective methylation of glycerol's hydroxyl groups, demonstrating the industrial relevance of creating specific glycerol ether structures. nih.gov

Contribution to Natural Product Synthesis Methodologies

The synthesis of natural products often requires the use of precisely functionalized chiral building blocks to construct complex architectures. Benzyl ethers are one of the most common protecting groups in carbohydrate and polyol chemistry due to their stability under a wide range of reaction conditions and their ease of removal via hydrogenolysis. bachem.com The strategic use of such protecting groups on a glycerol backbone, as seen in this compound, is a cornerstone of modern synthetic methodology.

This approach allows for the sequential and regioselective modification of the different hydroxyl groups. For example, starting with a compound like 1-O-benzylglycerol, one can selectively functionalize the C2 and C3 positions. The presence of the methyl group at C2 in this compound provides a stable, non-reactive ether that influences the reactivity and conformation of the molecule, while the benzyl group at C1 offers a robust protecting group that can be removed under specific, mild conditions at a later stage in the synthesis. This differential protection strategy is a key contribution to the methodologies used to assemble complex natural products containing polyol fragments.

Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural analysis of 1-O-Benzyl-2-O-methylglycerol, providing detailed information about the carbon-hydrogen framework. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the benzyl (B1604629), methyl, and glycerol (B35011) moieties.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide critical information about the electronic environment and connectivity of protons in the molecule. The expected signals for this compound are detailed below. The aromatic protons of the benzyl group are expected to appear in the downfield region (around 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (PhCH₂-) typically resonate around 4.5 ppm as a singlet. The protons on the glycerol backbone appear at distinct chemical shifts due to the different ether linkages, and the methyl protons of the methoxy (B1213986) group are expected as a singlet around 3.4 ppm.

Expected ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (PhCH₂) | ~4.5 | Singlet | 2H |

| Glycerol CH₂ (C1-H) | ~3.6 | Multiplet | 2H |

| Glycerol CH (C2-H) | ~3.5 | Multiplet | 1H |

| Glycerol CH₂ (C3-H) | ~3.7 | Multiplet | 2H |

| Methoxy (OCH₃) | ~3.4 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the benzyl group appear between 127 and 138 ppm. The benzylic carbon and the carbons of the glycerol backbone, being attached to electronegative oxygen atoms, are deshielded and resonate in the range of approximately 60 to 80 ppm. The methoxy carbon is typically found further upfield, around 58 ppm.

Expected ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary, C₁') | ~138 |

| Aromatic CH (C₂', C₃', C₄') | 127 - 129 |

| Benzylic (PhCH₂) | ~73 |

| Glycerol CH₂ (C1) | ~71 |

| Glycerol CH (C2) | ~79 |

| Glycerol CH₂ (C3) | ~62 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on the glycerol backbone (C1-H, C2-H, and C3-H), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). This allows for the direct assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~4.5 ppm would correlate with the carbon signal at ~73 ppm, confirming the Ph-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity between different functional groups. For example, HMBC would show a correlation between the benzylic protons (PhCH₂) and the C1 carbon of the glycerol unit, confirming the 1-O-benzyl linkage. Similarly, a correlation between the methoxy protons (OCH₃) and the C2 carbon would confirm the 2-O-methyl substitution.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound (C₁₁H₁₆O₃), the calculated molecular weight is 196.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 196.

The fragmentation pattern provides structural confirmation. Key fragmentation pathways for this molecule would include:

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion, giving a prominent base peak at m/z = 91 . researchgate.net

Alpha-Cleavage: Cleavage of bonds adjacent to the ether oxygen atoms is a common fragmentation pathway for ethers. libretexts.org This could lead to the loss of a methoxy group or other fragments from the glycerol backbone.

Loss of Formaldehyde: A fragment corresponding to the loss of CH₂O (30 Da) from the glycerol terminus is possible.

Expected Key Mass Fragments

| m/z Value | Identity of Fragment |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 107 | [M - C₆H₅CH₂]⁺ |

Chromatographic Enantioseparation Techniques

Since this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), methods for their separation and analysis are crucial.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for resolving the enantiomers of chiral glycerol compounds. aocs.orgsepscience.com The principle relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

For compounds like 1-O-alkylglycerols, a common strategy involves derivatization to enhance interaction with the CSP and improve UV detection. The hydroxyl group can be reacted with a chiral derivatizing agent or, more commonly, with an achiral agent containing a chromophore to form derivatives like urethanes or benzoates. researchgate.netresearchgate.net For instance, reacting the free hydroxyl group of this compound with 3,5-dinitrophenyl isocyanate would yield bis-3,5-dinitrophenylurethane (DNPU) derivatives, which are readily separable on various CSPs. researchgate.netresearchgate.net

Typical CSPs used for this class of compounds include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) or Pirkle-type phases. researchgate.net The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol. researchgate.netresearchgate.net The separation allows for the quantification of the enantiomeric purity or the enantiomeric excess (e.e.) of a sample.

Gas Chromatography (GC) for Chiral Analyses

Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, which contains a chiral center, chiral GC is indispensable for separating its enantiomers. The determination of enantiomeric composition is crucial in many applications, particularly in pharmaceuticals and fine chemicals, where the biological activity of enantiomers can differ significantly. chromatographyonline.com

The separation of enantiomers by GC is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.cz For chiral alcohols and glycerol derivatives, derivatized cyclodextrins are the most common and effective CSPs. chromatographyonline.comgcms.cz These cyclodextrin (B1172386) derivatives, coated onto a polysiloxane backbone, create a chiral environment within the capillary column that allows for the differential interaction and separation of enantiomers. gcms.cz

While direct chiral GC analysis of this compound has not been extensively detailed in the literature, methods developed for similar chiral glycerol derivatives provide a strong precedent. For instance, a stereospecific GC method was successfully developed for the enantiomers of 1,2-O-isopropylidene-sn-glycerol using a (6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin as the chiral stationary phase. researchgate.net This demonstrates the capability of cyclodextrin-based columns to resolve glycerol stereoisomers. researchgate.net Similarly, high-performance liquid chromatography (HPLC), a related chromatographic technique, has been used for the enantioseparation of the closely related 2-methylglycerol-1-benzyl ether on an amylose-derived chiral phase. nih.gov

The development of a chiral GC method for this compound would involve optimizing parameters such as column temperature, carrier gas flow rate, and the specific type of cyclodextrin derivative to achieve baseline separation of the R and S enantiomers.

Table 1: Typical Parameters for Chiral GC Analysis of Glycerol Derivatives

| Parameter | Description | Example |

|---|---|---|

| Column | Capillary column coated with a Chiral Stationary Phase (CSP). | Fused silica capillary (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Typically a derivatized cyclodextrin. | (6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin |

| Carrier Gas | Inert gas like Helium or Hydrogen. | Helium at a constant flow rate. |

| Injector | Split/Splitless injector. | Split mode to prevent column overloading. |

| Detector | Flame Ionization Detector (FID) is common for organic compounds. | FID at 250°C |

| Temperature Program | A gradient temperature program is often used to ensure good resolution and peak shape. | Initial temp 100°C, ramp to 220°C. |

Other Advanced Analytical Techniques for Characterization

Beyond chromatographic methods, a suite of advanced analytical techniques is employed to provide a comprehensive characterization of this compound and the materials used in its synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chalmers.senih.gov By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." For this compound, FT-IR is used to confirm the presence of key functional groups and verify the structure.

The expected characteristic absorption bands for this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H Stretching (Aromatic): Absorption peaks just above 3000 cm⁻¹, characteristic of the C-H bonds in the benzyl group's aromatic ring. nih.gov

C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region from the C-H bonds of the glycerol backbone and methyl group. nih.gov

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region due to the carbon-carbon bonds within the benzene (B151609) ring.

C-O Stretching (Ether): Strong, characteristic absorption bands in the 1050-1150 cm⁻¹ region, confirming the presence of the benzyl ether and methyl ether linkages. nih.gov

FT-IR is also utilized in monitoring the synthesis of glycerol ethers, such as in the benzylation of glycerol, to track the consumption of reactants and the formation of products by observing changes in the relevant absorption bands. researchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic (Benzyl) |

| 2850-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1450-1600 | C=C stretch | Aromatic Ring |

X-ray Diffraction (XRD) and Surface Porosimetry for Catalytic Studies

While X-ray Diffraction (XRD) and surface porosimetry are not used to analyze the molecular structure of the final liquid product, this compound, they are critical techniques for characterizing the heterogeneous solid catalysts often used in its synthesis. researchgate.net The synthesis frequently involves the etherification of glycerol with benzyl alcohol over solid acid catalysts like modified clays, zeolites, or sulfated metal oxides. mdpi.comresearchgate.net

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase composition of the catalyst. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with the catalyst, researchers can confirm the successful synthesis of the desired catalytic material, identify its crystal phases, and estimate crystallite size. This information is vital as the catalytic activity is often dependent on a specific crystalline structure. researchgate.net

Surface Porosimetry (BET Analysis): The surface area and porosity of a heterogeneous catalyst are crucial parameters that influence its efficiency. researchgate.net Surface porosimetry, commonly using the Brunauer-Emmett-Teller (BET) method based on nitrogen gas adsorption-desorption, measures the specific surface area, pore volume, and pore size distribution of the catalyst. researchgate.net A high surface area and appropriate pore size are necessary to ensure that reactant molecules can access the active sites on the catalyst surface. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Studies

Similar to XRD and porosimetry, Scanning Electron Microscopy (SEM) is an essential tool for studying the solid catalysts used in the synthesis of this compound. SEM provides high-resolution images of the catalyst's surface morphology, revealing information about particle size, shape, and texture. researchgate.netresearchgate.net

In catalytic studies related to glycerol benzylation, SEM is used to:

Visualize the surface topography and particle aggregation of the fresh catalyst. researchgate.netmdpi.com

Assess the stability of the catalyst by comparing images of the fresh and used catalyst. Changes in morphology, such as particle breakdown or agglomeration after the reaction, can indicate catalyst deactivation. researchgate.net

Observe the distribution of active components on a catalyst support. researchgate.net

The morphological characteristics observed by SEM are often correlated with the catalyst's performance, providing insights into how its physical structure affects its activity and selectivity in producing the desired glycerol ethers. researchgate.net

Q & A

Q. What are the key steps for synthesizing 1-O-Benzyl-2-O-methylglycerol with regioselective protection of glycerol hydroxyl groups?

- Methodological Answer : A two-step protection strategy is commonly employed. First, benzyl ether formation at the primary hydroxyl group (C1) using benzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. The secondary hydroxyl (C2) is then methylated using methyl iodide and a selective catalyst (e.g., Ag₂O or K₂CO₃) to minimize side reactions. The C3 hydroxyl remains unprotected. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target compound. Regioselectivity can be confirmed by comparing H NMR shifts of the benzyl and methyl ether protons .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- H and C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl ether singlet (δ ~3.3 ppm), and glycerol backbone protons (δ 3.5–4.0 ppm). DEPT-135 helps distinguish CH₃ (methyl ether) and CH₂/CH (glycerol) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- FT-IR : Absorbances for ether linkages (~1100 cm⁻¹) and hydroxyl groups (if residual, ~3400 cm⁻¹).

Cross-validation with computational tools (e.g., predicted spectra from QSPR models) enhances accuracy .

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential volatility of benzyl ethers.

- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis.

- Disposal : Follow institutional guidelines for organic solvents and ethers. Refer to analogous safety protocols for benzyl-containing compounds .

Advanced Research Questions

Q. How can the stereochemical outcome of this compound synthesis be controlled or analyzed?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Lewis acids) during etherification to induce asymmetry.

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.

- Polarimetry/Optical Rotation : Compare experimental optical rotation with literature values for known stereoisomers.

- Derivatization : Convert the compound to diastereomers (e.g., using Mosher’s acid) for NMR analysis .

Q. What is the hydrolytic stability of this compound under acidic or basic conditions, and how can this inform its use in multi-step syntheses?

- Methodological Answer :

- Stability Testing : Conduct controlled hydrolysis experiments (e.g., in 0.1M HCl or NaOH at 25–60°C) and monitor degradation via TLC or HPLC.

- Findings : Benzyl ethers are generally acid-labile, while methyl ethers are stable under basic conditions. This allows selective deprotection of the benzyl group in subsequent steps (e.g., using H₂/Pd-C).

- Application : Use as a stable intermediate in glycoglycerolipid synthesis, where selective deprotection is required for glycosylation .

Q. How can this compound be utilized in the synthesis of complex glycoconjugates or lipid derivatives?

- Methodological Answer :

- Glycosylation : Activate the free C3 hydroxyl with trichloroacetimidate or thioglycoside donors under catalytic BF₃·Et₂O.

- Lipid Conjugation : Introduce fatty acids via esterification (e.g., using DCC/DMAP) at the C3 position.

- Case Study : The compound serves as a precursor for archaeal lipid analogs, where regioselective functionalization mimics natural membrane components. Post-synthetic hydrogenolysis removes the benzyl group while retaining methyl ethers .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral data for this compound: How to validate authenticity?

- Methodological Answer :

- Reproducibility : Synthesize the compound using published protocols and compare spectral data.

- Database Cross-Check : Use authoritative sources (e.g., CRC Handbook) or computational tools (e.g., Reaxys) to verify expected properties.

- Impurity Analysis : Perform GC-MS or HPLC to identify byproducts (e.g., incomplete benzylation/methylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.